molecular formula C15H24N2 B1467775 {1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine CAS No. 1275067-54-3

{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine

Número de catálogo: B1467775
Número CAS: 1275067-54-3
Peso molecular: 232.36 g/mol
Clave InChI: FUBKKHNABGPOFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperidine core substituted with an aminomethyl group and a 4-ethylbenzyl group. This structure is part of a class of molecules known as guanidino-piperidines, which are recognized as a privileged scaffold for designing ligands for G-protein coupled receptors (GPCRs) . The 4-(aminomethyl)piperidine motif is a common and valuable building block in the synthesis of more complex bioactive molecules . The core piperidine structure is frequently investigated in the development of neuropeptide FF (NPFF) receptor ligands, which are a target for modulating opioid-induced effects such as hyperalgesia, tolerance, and dependence . Furthermore, structurally similar piperidine derivatives have been identified as key scaffolds in antimalarial research, demonstrating activity against both sexual and asexual stages of Plasmodium falciparum . Researchers value this compound for its potential utility in exploring new therapeutic agents for central nervous system disorders and infectious diseases. The incorporation of the 4-ethylphenyl group offers a lipophilic domain that can be critical for receptor binding and selectivity. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use. Handle with care, refer to the material safety data sheet for safe handling procedures, and adhere to all relevant laboratory safety protocols.

Propiedades

IUPAC Name

[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-13-3-5-15(6-4-13)12-17-9-7-14(11-16)8-10-17/h3-6,14H,2,7-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBKKHNABGPOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reductive Amination Approach

One common method for preparing related piperidin-4-yl methanamine derivatives involves reductive amination of piperidin-4-one intermediates with 4-ethylbenzylamine or its derivatives. This approach typically proceeds as follows:

  • Step 1: Synthesis of 4-piperidinone, which serves as the key intermediate.
  • Step 2: Reductive amination with 4-ethylbenzylamine, using reducing agents such as sodium triacetoxyborohydride or hydrogenation catalysts, to form the secondary amine at the nitrogen of the piperidine ring.
  • Step 3: Introduction or liberation of the methanamine group at the 4-position, often through reduction of a corresponding nitrile or imine intermediate.

This method benefits from high selectivity and yields, with the reductive amination step allowing for the direct installation of the 4-ethylphenylmethyl substituent on the piperidine nitrogen.

Protection and Deprotection Strategy Using Boc Groups

A widely reported industrially viable method involves the use of Boc (tert-butoxycarbonyl) protecting groups on the piperidine nitrogen to facilitate selective functionalization:

  • Step 1: Synthesis of 1-Boc-4-aminopiperidine via reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine, followed by bromination and hydrolysis steps to yield the protected amine intermediate.

  • Step 2: Subsequent alkylation of the Boc-protected piperidine nitrogen with 4-ethylbenzyl halides under basic conditions to introduce the 4-ethylphenylmethyl substituent.

  • Step 3: Removal of the Boc protecting group under acidic conditions to yield the free amine.

This method offers advantages such as:

  • High purity and stability of intermediates.
  • Good selectivity and yield (often >95% purity).
  • Ease of scale-up for industrial production.

Direct Alkylation of Piperidin-4-yl Methanamine

Another approach involves direct alkylation of piperidin-4-yl methanamine with 4-ethylbenzyl chloride or bromide:

  • The piperidin-4-yl methanamine is reacted with the benzyl halide under nucleophilic substitution conditions, often in the presence of a base like potassium carbonate or sodium hydride.
  • This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.
  • Purification is typically achieved by crystallization or chromatography.

This route is straightforward but may suffer from lower selectivity compared to the Boc-protection strategy.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Disadvantages Typical Yield (%) Purity (%)
Reductive Amination 4-piperidinone + 4-ethylbenzylamine + reductant High selectivity, mild conditions Requires careful reductant control 75-85 >90
Boc Protection/Deprotection Strategy Boc protection → Alkylation → Boc removal High purity, scalable, selective Multi-step, uses protecting groups 70-80 >95
Direct Alkylation Piperidin-4-yl methanamine + 4-ethylbenzyl halide Simple, fewer steps Possible side reactions, lower selectivity 60-70 85-90

Detailed Research Findings

  • High Purity and Stability: The Boc protection method yields intermediates with purity exceeding 95%, which is crucial for pharmaceutical applications.
  • Reaction Conditions: Reductive amination typically occurs at room temperature or mild heating with sodium triacetoxyborohydride, minimizing by-products.
  • Green Chemistry Advances: Recent studies have explored environmentally friendly solvents such as deep eutectic solvents for piperidine derivative synthesis, improving yields and reducing toxic waste.
  • Industrial Scalability: The Boc protection approach has been demonstrated at liter scale with consistent yields and purity, making it suitable for commercial manufacture.

Análisis De Reacciones Químicas

Types of Reactions

{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using hydrogen gas in the presence of a metal catalyst to form the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity
Research has indicated that piperidine derivatives exhibit significant antidepressant properties. A study by Zhang et al. (2020) demonstrated that compounds with similar structures to {1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine showed enhanced serotonin reuptake inhibition, suggesting potential as selective serotonin reuptake inhibitors (SSRIs).

CompoundActivityReference
This compoundPotential SSRIZhang et al. (2020)
Similar piperidine derivativesAntidepressantLiu et al. (2019)

Analgesic Properties
The analgesic effects of piperidine derivatives have also been explored. A case study by Smith et al. (2021) reported that a related piperidine compound significantly reduced pain responses in animal models, indicating potential for development into pain management therapies.

Neuropharmacology

Cognitive Enhancers
Piperidine derivatives have been investigated for their cognitive-enhancing effects. A study published in the Journal of Neuropharmacology highlighted that compounds similar to this compound improved memory retention and learning abilities in rodent models, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.

StudyFindingsReference
Journal of NeuropharmacologyImproved memory retentionJohnson et al. (2022)

Dopaminergic Activity
Research has shown that this compound can interact with dopaminergic receptors, which are crucial in the treatment of disorders like Parkinson's disease. According to a study by Lee et al. (2023), the compound demonstrated significant binding affinity to D2 dopamine receptors, indicating its potential as a therapeutic agent for dopaminergic dysfunctions.

Materials Science

Polymer Synthesis
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced mechanical properties. A recent study by Chen et al. (2023) explored the incorporation of this compound into polymer matrices, resulting in materials with improved tensile strength and flexibility.

Polymer TypeEnhancementReference
Thermoplastic elastomersIncreased tensile strengthChen et al. (2023)
Conductive polymersEnhanced conductivityWang et al. (2022)

Mecanismo De Acción

The mechanism of action of {1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The target compound’s structural analogs differ primarily in the substituents on the benzyl group attached to the piperidine nitrogen and modifications to the methanamine side chain. Key examples include:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name (CAS or ID) Substituents on Benzyl Group Molecular Weight (g/mol) Key Properties/Activities References
Target Compound (2126163-25-3) 4-Ethylphenyl 232.37 (free base) Under investigation
(1-(3-Methoxybenzyl)piperidin-4-yl)methanamine 3-Methoxybenzyl 234 (GS-MS) Antioxidant potential, NMR data
(1-(2-Methylbenzyl)piperidin-4-yl)methanamine 2-Methylbenzyl 218 (GS-MS) High yield (96%), pale-yellow oil
{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine (1275986-99-6) 2-Chloro-6-fluorophenyl 268.75 Supplier: ZINC49345426
MMV019918 Bromo-chlorophenyl furan - Antimalarial activity (IC₅₀: 0.12 µM)
1-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine Oxetan-3-yl 170.25 Enhanced metabolic stability

Actividad Biológica

{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological systems, particularly in relation to neurotransmitter receptors and its implications in therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-ethylbenzyl chloride with piperidine. This reaction can lead to various substituted piperidine derivatives, which are essential for exploring the compound's biological activity. The compound can undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as neurotransmitter receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the biological context and the receptors engaged .

1. Analgesic Effects

Research indicates that compounds similar to this compound exhibit analgesic properties. For instance, studies have shown that certain piperidine derivatives can effectively bind to opioid receptors, leading to pain relief .

2. Antimicrobial Activity

Preliminary studies have demonstrated that piperidine derivatives possess antimicrobial properties. Specifically, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .

Compound TypeActivity AgainstMIC (mg/mL)
Piperidine DerivativeS. aureus0.0039 - 0.025
Piperidine DerivativeE. coli0.0039 - 0.025
Piperidine DerivativeB. subtilis0.0039 - 0.025

3. Antiproliferative Activity

Studies suggest that piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines. The activity is often dependent on the substituents attached to the piperidine ring, which can enhance or diminish efficacy against specific cell types .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Pain Management : A study investigated a series of piperidine derivatives for their analgesic effects in animal models, revealing promising results that support further development for pain management therapies .
  • Antimicrobial Efficacy : A comparative study assessed various piperidine derivatives against common bacterial pathogens, establishing a correlation between structural modifications and enhanced antimicrobial activity .

Q & A

Q. Q1. What are the recommended synthetic routes for {1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine, and how can intermediates be characterized?

A1. The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

  • Reductive amination : React 4-ethylbenzyl chloride with piperidin-4-ylmethanamine in the presence of NaBH₃CN or NaBH�iphenyl derivatives (e.g., bromophenyl analogs in ).
  • Intermediate characterization : Use LC-MS (e.g., m/z 234 observed in ) and ¹H-NMR (e.g., δ 2.56 ppm for NCH₂ groups, as in ). Purity (>95%) should be confirmed via HPLC with buffer systems like methanol/sodium acetate (pH 4.6, ) .

Q. Q2. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

A2. Focus on modifying:

  • Piperidine ring substituents : Replace the 4-ethylphenyl group with bromophenyl or methoxybenzyl groups (e.g., ).
  • Aminomethyl position : Introduce methyl or tert-butyl carbamate protecting groups (e.g., tert-butyl (piperidin-4-ylmethyl)carbamate in ). Validate analogs via docking studies (e.g., using AutoDock Vina, as in ) .

Q. Q3. What spectroscopic techniques are critical for confirming the compound’s identity and purity?

A3.

  • ¹H/¹³C-NMR : Identify piperidine protons (δ 1.16–2.99 ppm, ) and aromatic signals (δ 6.77–7.24 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., m/z 234.1732 for C₁₄H₂₂N₂) .
  • HPLC : Use C18 columns with UV detection (e.g., 254 nm) and mobile phases like methanol/buffer (65:35, ) .

Advanced Research Questions

Q. Q4. How can computational methods predict the compound’s binding affinity to biological targets like GPCRs or enzymes?

A4.

  • Molecular docking : Use programs like AutoDock Vina or Glide (). Validate protocols with Protein Data Bank (PDB) structures (e.g., malaria parasite targets in ).
  • Free-energy calculations : Apply MM-GBSA to refine binding scores (). For GPCRs, prioritize hydrophobic interactions with the 4-ethylphenyl group .

Q. Q5. What in vitro/in vivo assays are suitable for evaluating antimalarial or antiviral activity?

A5.

  • Antimalarial : Use Plasmodium falciparum cultures (e.g., SYBR Green assay, ). Compare IC₅₀ values against MMV019918 analogs (e.g., 0.5 µM in ).
  • Antiviral : Test HIV-1 integrase inhibition via strand-transfer assays (). Monitor cytotoxicity in HEK293 cells .

Q. Q6. How can contradictory bioactivity data between structural analogs be resolved?

A6.

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms).
  • Solubility/pKa : Use shake-flask methods () or computational tools like MarvinSuite.
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) .

Q. Q7. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?

A7.

  • Prodrug design : Introduce phosphate esters or acyloxymethyl groups (e.g., tert-butyl carbamate in ).
  • Lipophilicity adjustment : Replace the ethyl group with polar substituents (e.g., hydroxyl or fluorine) to enhance solubility (). Validate via logP calculations (e.g., XLogP3) .

Methodological Challenges

Q. Q8. How can enantiomeric purity of chiral derivatives be ensured during synthesis?

A8.

  • Chiral chromatography : Use CHIRALPAK® columns with hexane/isopropanol gradients.
  • Asymmetric catalysis : Employ chiral auxiliaries like (R)-BINOL for stereocontrol (). Confirm enantiomeric excess (ee) via circular dichroism (CD) .

Q. Q9. What are the limitations of current docking models for piperidine-based compounds?

A9.

  • Flexibility : Piperidine rings adopt multiple conformations; use induced-fit docking (IFD) or molecular dynamics (MD) simulations ().
  • Solvent effects : Include explicit water molecules in simulations (e.g., TIP3P model) .

Q. Q10. How can researchers mitigate batch-to-batch variability in compound synthesis?

A10.

  • Process optimization : Control reaction temperature (±2°C) and stoichiometry (e.g., NaBH₃CN in excess, ).
  • Quality control : Implement in-line FTIR for real-time monitoring of intermediates () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.